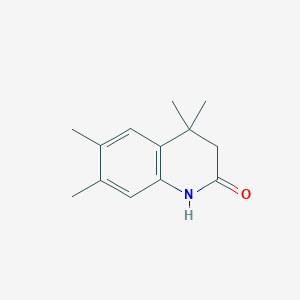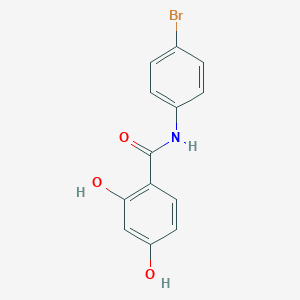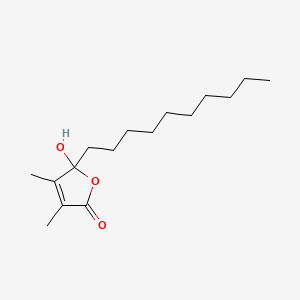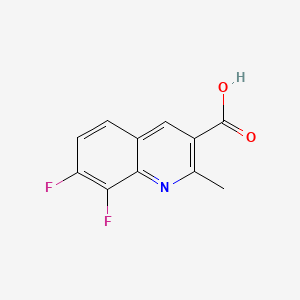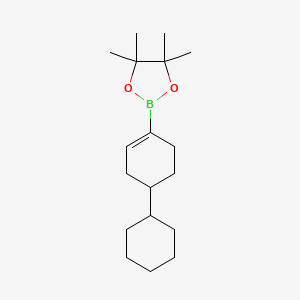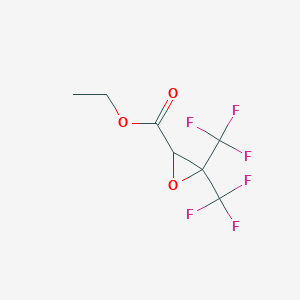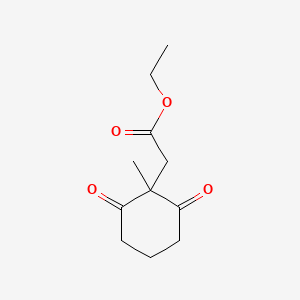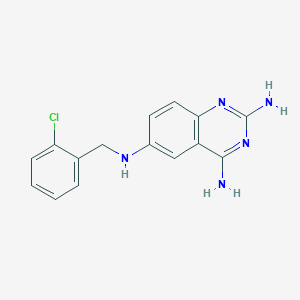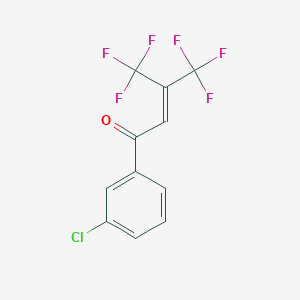
5-Chloro-1,3-dimethyl-1H-imidazol-3-ium bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-1,3-dimethyl-imidazole is a heterocyclic organic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This compound is characterized by the presence of a chlorine atom at the fourth position and two methyl groups at the first and third positions of the imidazole ring. It is a versatile compound with applications in various fields, including chemistry, biology, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-1,3-dimethyl-imidazole can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the Debus-Radziszewski synthesis, which uses glyoxal, ammonia, and an aldehyde as starting materials . The reaction conditions typically involve mild temperatures and the use of solvents such as ethanol or water.
Industrial Production Methods
Industrial production of 4-chloro-1,3-dimethyl-imidazole often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards.
化学反応の分析
Types of Reactions
4-chloro-1,3-dimethyl-imidazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form imidazole N-oxides or reduction to form imidazolines.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield 4-amino-1,3-dimethyl-imidazole, while oxidation can produce 4-chloro-1,3-dimethyl-imidazole N-oxide.
科学的研究の応用
4-chloro-1,3-dimethyl-imidazole has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-chloro-1,3-dimethyl-imidazole involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit the activity of certain enzymes by binding to their active sites. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
類似化合物との比較
Similar Compounds
Similar compounds to 4-chloro-1,3-dimethyl-imidazole include:
1,3-dimethyl-imidazole: Lacks the chlorine atom at the fourth position.
4-chloro-imidazole: Lacks the methyl groups at the first and third positions.
1-methyl-4-chloro-imidazole: Contains only one methyl group at the first position.
Uniqueness
4-chloro-1,3-dimethyl-imidazole is unique due to the combination of its chlorine and methyl substituents, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
特性
CAS番号 |
7468-62-4 |
|---|---|
分子式 |
C5H8BrClN2 |
分子量 |
211.49 g/mol |
IUPAC名 |
4-chloro-1,3-dimethylimidazol-1-ium;bromide |
InChI |
InChI=1S/C5H8ClN2.BrH/c1-7-3-5(6)8(2)4-7;/h3-4H,1-2H3;1H/q+1;/p-1 |
InChIキー |
IHPQHPPRHHXUJE-UHFFFAOYSA-M |
正規SMILES |
CN1C=[N+](C=C1Cl)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


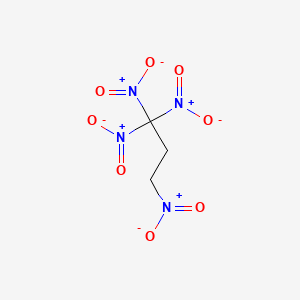

![(2S)-3-amino-2-[(2-methylpropan-2-yl)oxycarbonyl]hex-5-enoic acid](/img/structure/B14005925.png)
